1,3-Bis((pentyloxy)carbothioyl)trisulfane
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Overview
Description
1,3-Bis((pentyloxy)carbothioyl)trisulfane is a chemical compound with the molecular formula C12H22O2S5 and a molecular weight of 358.627 This compound is characterized by its unique structure, which includes three sulfur atoms and two pentyloxy groups attached to a central carbon backbone
Preparation Methods
The synthesis of 1,3-Bis((pentyloxy)carbothioyl)trisulfane typically involves the reaction of pentyloxycarbonyl chloride with trisulfane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
1,3-Bis((pentyloxy)carbothioyl)trisulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyloxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Bis((pentyloxy)carbothioyl)trisulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-Bis((pentyloxy)carbothioyl)trisulfane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds and modulation of protein function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1,3-Bis((pentyloxy)carbothioyl)trisulfane can be compared with other similar compounds, such as:
1,3-Bis(4′-carboxylatophenoxy)benzene: This compound has a similar structure but contains carboxylate groups instead of pentyloxy groups.
3,5-Bis(1-imidazoly)pyridine: This compound features imidazole rings and is used in coordination chemistry.
The uniqueness of this compound lies in its specific combination of pentyloxy groups and trisulfane backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1851-75-8 |
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Molecular Formula |
C12H22O2S5 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
O-pentyl (pentoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C12H22O2S5/c1-3-5-7-9-13-11(15)17-19-18-12(16)14-10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
VZEDYVSFXDUDLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=S)SSSC(=S)OCCCCC |
Origin of Product |
United States |
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